endo-BCN-PEG2-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H42N4O6S |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33)/t19-,20+,21?,22-,23-,25-/m0/s1 |

InChI Key |

ZYDQEEHFKLOZCS-QEVNRUMKSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-PEG2-Biotin: Structure, Function, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterobifunctional linker, endo-BCN-PEG2-Biotin. It details the chemical structure, the functional roles of its constituent parts, and its application in advanced bioconjugation techniques. This document is intended to serve as a valuable resource for researchers in proteomics, drug delivery, and diagnostics.

Core Concepts: Chemical Structure and Functional Moieties

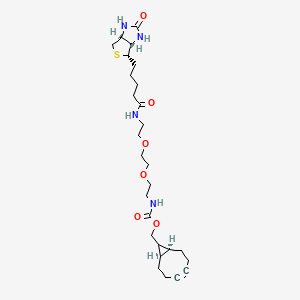

This compound is a versatile chemical tool designed for the precise labeling and purification of biomolecules. Its structure is comprised of three key functional components: an endo-Bicyclo[6.1.0]nonyne (endo-BCN) group, a polyethylene glycol (PEG) spacer, and a biotin molecule.[1][2]

-

endo-Bicyclo[6.1.0]nonyne (endo-BCN): This strained alkyne is the reactive handle for copper-free click chemistry. Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the covalent labeling of azide-modified molecules in complex biological milieu without the need for cytotoxic copper catalysts.[3]

-

Polyethylene Glycol (PEG2) Linker: The short, two-unit PEG spacer enhances the solubility of the entire molecule in aqueous buffers, a critical feature for biological experiments.[2] It also provides flexibility and reduces steric hindrance, ensuring that both the BCN and biotin moieties can efficiently interact with their respective binding partners.[3]

-

Biotin (Vitamin H): This vitamin exhibits an extraordinarily high binding affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for the detection, purification, and immobilization of biotinylated molecules.

The linkage of these three components results in a powerful reagent for two-step labeling and capture experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₇H₄₂N₄O₆S | |

| Molecular Weight | 550.72 g/mol | |

| Purity | >95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and other organic solvents | General knowledge |

| Storage | Recommended storage at -20°C |

Reaction Mechanisms and Kinetics

The utility of this compound is rooted in two distinct chemical interactions: the SPAAC reaction and the biotin-streptavidin binding.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The endo-BCN group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly selective and proceeds efficiently at physiological temperatures and pH.

Below is a diagram illustrating the SPAAC reaction workflow.

Biotin-Streptavidin Interaction

The biotin moiety of the now-labeled biomolecule can be captured by streptavidin. This interaction is characterized by a very low dissociation constant (Kd), indicating a highly stable complex.

The following table summarizes the kinetic parameters for the biotin-streptavidin interaction.

| Kinetic Parameter | Value | Source |

| Association Rate Constant (k_on) | 1.3 x 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (k_off) | 4 x 10⁻⁶ s⁻¹ | |

| Dissociation Constant (K_d) | ~10⁻¹⁵ M |

Experimental Protocols

This section provides a general protocol for the labeling of an azide-modified protein with this compound and subsequent capture with streptavidin-coated beads. Note that optimization may be required for specific applications.

Materials

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5)

Procedure

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Equilibrate the streptavidin-coated magnetic beads with wash buffer.

-

-

Labeling Reaction (SPAAC):

-

To the azide-modified protein solution, add the this compound stock solution to a final molar excess of 2-4 fold.

-

Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.

-

-

Capture of Biotinylated Protein:

-

Add the reaction mixture to the equilibrated streptavidin-coated magnetic beads.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Washing:

-

Separate the beads from the supernatant using a magnetic stand.

-

Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add elution buffer to the beads and incubate for 5-10 minutes at room temperature to denature the streptavidin and release the biotinylated protein.

-

Separate the beads and collect the supernatant containing the purified protein.

-

The logical flow of a typical bioconjugation and purification experiment is depicted below.

Applications

The unique properties of this compound make it suitable for a wide range of applications in life sciences research:

-

Proteomics: For the selective enrichment and identification of protein subpopulations from complex lysates.

-

Drug Delivery: As a linker to conjugate targeting moieties to drug delivery systems.

-

Cellular Imaging: For the two-step labeling of cellular components for visualization by fluorescence microscopy, often in conjunction with fluorescently-labeled streptavidin.

-

Immunoassays: In the development of sensitive diagnostic assays, such as ELISA.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the worlds of copper-free click chemistry and biotin-streptavidin affinity capture. Its well-defined structure, high reactivity, and the enhanced solubility conferred by the PEG spacer make it an invaluable tool for researchers and professionals in drug development, diagnostics, and fundamental biological research. The ability to perform highly specific covalent labeling under biocompatible conditions, followed by efficient purification or detection, streamlines complex workflows and opens up new avenues for scientific discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability of endo-BCN-PEG2-Biotin

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a heterobifunctional linker widely used in bioconjugation and chemical biology. Understanding these core physicochemical properties is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of results. This document synthesizes available data, outlines detailed experimental protocols for characterization, and provides visual workflows to guide laboratory practices.

Introduction to this compound

This compound is a versatile chemical tool that incorporates three key functional moieties:

-

An endo-Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that enables rapid and specific covalent bond formation with azide-containing molecules through copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes[1][2][3].

-

A Biotin moiety: A high-affinity ligand for streptavidin and avidin, enabling robust and specific non-covalent interactions for applications such as purification, immobilization, and detection[1].

-

A Polyethylene Glycol (PEG) spacer: A short, two-unit PEG linker (PEG2) that connects the BCN and biotin groups. The PEG spacer enhances hydrophilicity and aqueous solubility, increases molecular flexibility, and reduces steric hindrance, thereby improving the efficiency of conjugation and subsequent binding events.

The interplay of these components dictates the molecule's overall solubility and stability, which are crucial parameters for its application in labeling, drug delivery, and diagnostic assays.

Solubility Profile

The solubility of this compound is governed by the contributions of its constituent parts. While the biotin and BCN moieties are relatively hydrophobic, the inclusion of the hydrophilic PEG2 spacer significantly improves the molecule's overall solubility in a range of solvents. PEGylation is a well-established strategy for increasing the aqueous solubility and stability of molecules.

Qualitative Solubility Data

| Solvent Type | Solvent Examples | Solubility |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble . These are the recommended solvents for preparing high-concentration stock solutions. |

| Chlorinated Solvents | Chloroform (CHCl3), Dichloromethane (DCM) | Soluble . |

| Alcohols | Methanol, Ethanol | Soluble to Limited . While soluble in methanol, general PEG-biotin compounds may have limited solubility in other alcohols. |

| Aqueous Buffers | Water, PBS, TRIS | Soluble . The PEG2 spacer imparts sufficient hydrophilicity for solubility in aqueous solutions, a key feature for bioconjugation reactions. |

Note: The solubility of biotin itself in neutral aqueous buffers is low. Its solubility is enhanced by PEGylation or by making the solution basic.

Factors Influencing Solubility

-

PEG Spacer: The primary driver of aqueous solubility. Longer PEG chains generally impart greater hydrophilicity.

-

Solvent Polarity: The molecule's amphiphilic nature allows for solubility in a range of polar aprotic and chlorinated organic solvents.

-

Temperature: For most compounds, solubility increases with temperature. However, this should be balanced with stability considerations.

-

pH: The solubility of the biotin portion can be increased in basic conditions.

Stability and Storage

The stability of this compound is critical for its shelf-life and performance in experiments. Key factors include temperature, moisture, and the chemical nature of its internal linkages.

Recommended Storage and Handling

| Parameter | Recommendation |

| Storage Temperature | -20°C . Long-term storage should be at this temperature to minimize degradation. |

| Form | Store as a solid (lyophilized powder) in a desiccated environment. PEGylated compounds can be hygroscopic and should be protected from moisture. |

| In Solution | Prepare stock solutions in anhydrous DMSO or DMF. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. BCN-functionalized molecules can be stored at -20°C for months. |

| Shipping | The compound is typically stable enough to be shipped at ambient temperature. |

Factors Influencing Stability

-

Hydrolysis: The molecule contains a carbamate linkage between the PEG spacer and the BCN moiety. Carbamate bonds can be susceptible to hydrolysis, particularly under non-neutral pH conditions. Studies on similar BCN constructs have shown that amide linkages offer superior stability compared to carbamates in biological media, which is a critical consideration for long-term cell culture experiments.

-

Oxidation: The BCN group and other parts of the molecule can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life, though it is not typically required for standard laboratory use.

-

Light: Protect from prolonged exposure to direct light to prevent potential photodegradation.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of solubility and stability.

Protocol for Solubility Determination

This protocol describes a practical method to estimate the solubility of this compound in a given solvent using a serial dilution and visual inspection method, followed by quantitative analysis.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of this compound.

-

Dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution.

-

-

Serial Dilution:

-

Prepare a series of dilutions of the stock solution into the target solvent (e.g., Phosphate Buffered Saline, pH 7.4).

-

Aim for a range of final concentrations, for example: 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM. Keep the final percentage of DMSO low and consistent across all samples (e.g., <2%) to minimize its effect on solubility.

-

-

Equilibration:

-

Incubate the prepared solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) with gentle agitation (e.g., on a rotator or shaker). This allows the solution to reach equilibrium.

-

-

Qualitative Assessment:

-

Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

-

The highest concentration that remains a clear, homogenous solution is the estimated solubility limit under these conditions.

-

-

Quantitative Measurement (Optional but Recommended):

-

For the solutions showing precipitation and the highest concentration that appears clear, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material.

-

Carefully collect the supernatant.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS (by creating a standard curve) or UV-Vis spectroscopy if the compound has a sufficient chromophore.

-

The measured concentration of the saturated solution represents the quantitative solubility.

-

Protocol for Stability Assessment in Aqueous Buffer

This protocol outlines a method to evaluate the hydrolytic stability of this compound over time in an aqueous buffer using LC-MS analysis.

Methodology:

-

Preparation of Test Solution:

-

Prepare a fresh solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM). It is advisable to prepare this by diluting a concentrated stock in DMSO, ensuring the final DMSO concentration is minimal (<1%).

-

-

Incubation:

-

Incubate the test solution in a temperature-controlled environment, typically at 37°C to mimic physiological conditions.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), withdraw an aliquot of the test solution. The t=0 sample should be taken immediately after preparation.

-

-

Sample Quenching and Preparation:

-

Immediately quench the reaction in the aliquot to prevent further degradation. This is typically done by adding 2-3 volumes of cold acetonitrile (ACN) containing a suitable internal standard (a stable compound with similar chromatographic behavior).

-

Vortex the mixture and centrifuge at high speed to precipitate any salts or buffer components.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS Analysis:

-

Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Develop a method that can chromatographically separate the parent compound from potential degradation products.

-

Use the mass spectrometer to monitor the ion count corresponding to the m/z of the parent this compound molecule (C27H42N4O6S, MW = 550.72).

-

-

Data Analysis:

-

For each time point, calculate the peak area of the parent compound and normalize it to the peak area of the internal standard.

-

Express the amount of remaining parent compound at each time point as a percentage of the amount present at t=0.

-

Plot the percentage of remaining compound versus time. From this curve, the half-life (t½) of the compound under the tested conditions can be calculated.

-

Conclusion

This compound is a well-designed bioconjugation reagent with solubility characteristics tailored for both organic and aqueous media, a direct result of its PEGylated structure. It is readily soluble in common laboratory organic solvents like DMSO and DMF and possesses sufficient aqueous solubility for most bioconjugation protocols. For optimal performance and reproducibility, the compound must be stored under recommended conditions (-20°C, desiccated) to mitigate degradation, particularly the potential hydrolysis of its carbamate linker. The experimental protocols provided herein offer a robust framework for researchers to validate the solubility and stability of this compound within their specific experimental contexts, ensuring the reliability of their conjugation and affinity-based applications.

References

The Nexus of Bioorthogonality: An In-depth Technical Guide to Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and therapeutic development, the ability to selectively modify biomolecules within their native environment is paramount. Copper-free click chemistry has emerged as a revolutionary tool, offering a powerful and versatile platform for bioconjugation without the cytotoxicity associated with its copper-catalyzed counterpart. This guide provides a comprehensive technical overview of the core principles, quantitative data, experimental methodologies, and practical applications of this indispensable bioorthogonal reaction.

The Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of copper-free click chemistry lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that harnesses the inherent ring strain of cyclooctynes to drive a [3+2] cycloaddition with azides, forming a stable triazole linkage.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it an ideal tool for in vitro and in vivo applications.[3][4]

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[5] SPAAC is a prime example of a bioorthogonal reaction, as both the azide and the strained alkyne are abiotic functional groups that exhibit exquisite mutual reactivity while remaining inert to the plethora of functional groups found in biological systems.

Quantitative Comparison of Commonly Used Cyclooctynes

The choice of cyclooctyne is a critical determinant of the efficiency and success of a copper-free click chemistry experiment. Factors such as reaction kinetics, stability, and hydrophilicity vary significantly between different cyclooctyne derivatives. The following table summarizes the key quantitative data for some of the most widely used cyclooctynes.

| Cyclooctyne | Structure | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |

| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | High reactivity, widely used. More hydrophobic. | |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Smaller and less hydrophobic than DBCO, but with slower kinetics. | |

| DIBO (Dibenzocyclooctyne) | ~0.3 - 0.7 | Good reactivity. | |

| DIFO (Difluorinated Cyclooctyne) | ~0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. | |

| BARAC (Biarylazacyclooctynone) | Reported to have faster kinetics than many other cyclooctynes. | High reactivity. |

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Key Experimental Protocols

This section provides detailed methodologies for key applications of copper-free click chemistry.

Metabolic Labeling of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a DBCO-functionalized dye.

Materials:

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in medium supplemented with Ac₄ManNAz (typically 25-50 µM) for 1-3 days to allow for metabolic incorporation of the azide group into cell surface sialic acids.

-

Cell Harvesting and Washing: Gently harvest the cells and wash them twice with cold PBS to remove unincorporated azido sugars.

-

Copper-Free Click Reaction: Resuspend the cells in a buffer containing the DBCO-functionalized fluorescent dye (typically 10-50 µM). Incubate for 30-60 minutes at room temperature or 37°C.

-

Washing: Wash the cells three times with PBS to remove excess dye.

-

Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the labeled glycans.

Site-Specific Protein Bioconjugation

This protocol outlines the conjugation of a DBCO-containing molecule to a protein that has been genetically encoded with an azide-bearing unnatural amino acid.

Materials:

-

Azide-modified protein (e.g., containing p-azido-L-phenylalanine)

-

DBCO-functionalized molecule (e.g., a therapeutic agent, imaging probe)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Purify the azide-modified protein to homogeneity.

-

Reaction Setup: Dissolve the azide-modified protein and a molar excess (typically 2-10 fold) of the DBCO-functionalized molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle agitation. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.

-

Purification: Purify the resulting protein conjugate from unreacted DBCO-molecule and other impurities using an appropriate chromatography technique, such as size-exclusion chromatography.

-

Characterization: Characterize the conjugate to confirm successful labeling and determine the degree of labeling using techniques like mass spectrometry or SDS-PAGE.

Functionalization of Nanoparticles

This protocol details the surface modification of nanoparticles with targeting ligands using copper-free click chemistry.

Materials:

-

Azide-functionalized nanoparticles

-

DBCO-modified targeting ligand (e.g., antibody, peptide)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Centrifugation or dialysis equipment for purification

Procedure:

-

Nanoparticle Preparation: Synthesize or obtain azide-functionalized nanoparticles.

-

Reaction Mixture: Disperse the azide-functionalized nanoparticles in the reaction buffer. Add a solution of the DBCO-modified targeting ligand. The stoichiometry will depend on the desired ligand density on the nanoparticle surface.

-

Reaction: Incubate the mixture with gentle stirring or sonication for several hours at room temperature.

-

Purification: Separate the functionalized nanoparticles from unreacted ligands by repeated centrifugation and resuspension in fresh buffer or by dialysis.

-

Characterization: Characterize the functionalized nanoparticles to confirm the successful conjugation of the targeting ligand using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), or spectroscopic methods.

Visualizing the Core Concepts

To further elucidate the principles and workflows of copper-free click chemistry, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

Copper-free click chemistry, particularly SPAAC, has revolutionized the fields of chemical biology, drug development, and materials science. Its biocompatibility, high specificity, and favorable reaction kinetics have enabled researchers to probe and manipulate biological systems with unprecedented precision. By understanding the quantitative differences between various cyclooctynes and adhering to optimized experimental protocols, scientists and drug development professionals can effectively harness the power of this remarkable bioorthogonal tool to advance their research and therapeutic goals.

References

Applications of Bioorthogonal Chemistry in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a transformative force in proteomics, offering an arsenal of tools to study proteins in their native environment with minimal perturbation. These chemical reactions, designed to proceed within living systems without interfering with endogenous biochemical processes, have opened new frontiers in our understanding of protein synthesis, trafficking, interactions, and function. This technical guide provides a comprehensive overview of the core applications of bioorthogonal chemistry in proteomics, with a focus on key experimental techniques, quantitative data, and detailed protocols.

Core Concepts in Bioorthogonal Proteomics

At the heart of bioorthogonal proteomics lies the introduction of a "chemical handle"—a functional group not naturally found in biological systems—into a protein of interest. This is typically achieved through metabolic labeling, where cells are cultured with a non-canonical amino acid analog bearing the chemical handle. Once incorporated into proteins, this handle can be selectively and covalently modified with a probe carrying a complementary reactive group. This probe can be a fluorophore for imaging, a biotin tag for enrichment and mass spectrometry-based identification, or a drug molecule for targeted delivery.

The most widely used bioorthogonal reactions in proteomics include:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and popular "click chemistry" reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst, making it ideal for live-cell applications.

Key Applications and Methodologies

This guide will delve into two of the most powerful applications of bioorthogonal chemistry in proteomics: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for studying newly synthesized proteins and Activity-Based Protein Profiling (ABPP) for analyzing enzyme function.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT allows for the specific labeling and subsequent identification of newly synthesized proteins within a defined time window. This is achieved by introducing a non-canonical amino acid, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are analogs of methionine, into the cellular protein synthesis machinery.

The general workflow for a BONCAT experiment coupled with mass spectrometry for proteome-wide analysis is as follows:

An In-depth Technical Guide to endo-BCN-PEG2-Biotin for Labeling Azide-Modified Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-PEG2-Biotin, a key reagent in the field of bioconjugation. It details the underlying chemistry, experimental protocols for labeling azide-modified biomolecules, and subsequent detection and purification techniques.

Introduction to this compound

This compound is a versatile, heterobifunctional linker used for the efficient labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reagent is composed of three key components:

-

endo-Bicyclo[6.1.0]nonyne (endo-BCN): A strained cyclooctyne that reacts selectively with azides without the need for a cytotoxic copper catalyst.[1] The "endo" configuration refers to the stereochemistry of the linker attachment, which influences the molecule's reactivity and stability.[2]

-

Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic PEG linker that enhances the solubility of the reagent in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions.[1][3]

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection, purification, and immobilization of the labeled biomolecule.

The unique combination of these components makes this compound an invaluable tool for a wide range of applications in chemical biology, proteomics, and drug development.

The Chemistry of Labeling: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The labeling of azide-modified biomolecules with this compound is achieved through SPAAC. This reaction is a type of [3+2] cycloaddition between the strained alkyne (BCN) and an azide, forming a stable triazole linkage.

The high ring strain of the BCN molecule is the driving force for this reaction, allowing it to proceed efficiently at physiological temperatures and in complex biological media without the need for a copper catalyst, which can be toxic to living cells. This biocompatibility is a major advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Below is a diagram illustrating the SPAAC reaction between an azide-modified biomolecule and this compound.

Caption: SPAAC reaction of an azide-modified biomolecule with this compound.

Quantitative Data

The efficiency of the SPAAC reaction is influenced by factors such as the concentration of reactants, temperature, and reaction time. The reactivity of cyclooctynes is often compared using second-order rate constants.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| endo-BCN | 0.29 |

| exo-BCN | 0.19 |

Note: Reaction conditions for the reported rate constants were a CD3CN/D2O (1:2) mixture.

Experimental Protocols

Labeling of Azide-Modified Proteins with this compound

This protocol provides a general procedure for the biotinylation of an azide-modified protein. Optimization may be required for specific proteins and applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare a stock solution of this compound: Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the BCN reagent over the protein is a common starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Caption: Workflow for labeling azide-modified proteins with this compound.

Streptavidin-Based Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin-conjugated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or SDS-PAGE sample buffer)

-

Magnetic stand

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in their storage buffer.

-

Transfer the desired amount of bead slurry to a new tube.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads twice with Binding/Wash Buffer.

-

-

Binding:

-

Resuspend the washed beads in the biotinylated protein sample.

-

Incubate for 30-60 minutes at room temperature with gentle rotation.

-

-

Washing:

-

Pellet the beads using the magnetic stand and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Incubate for 5-10 minutes at room temperature (or heat if using SDS-PAGE sample buffer).

-

Pellet the beads and collect the supernatant containing the purified protein.

-

Caption: Workflow for streptavidin-based affinity purification of biotinylated proteins.

Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of biotinylated proteins by Western blot using a streptavidin-horseradish peroxidase (HRP) conjugate.

Materials:

-

SDS-PAGE gel and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the protein sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

-

Streptavidin-HRP Incubation:

-

Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Image the blot using a chemiluminescence detection system.

-

Caption: Workflow for Western blot detection of biotinylated proteins.

Stability and Solubility

The PEG2 spacer in this compound enhances its solubility in aqueous solutions. For preparing stock solutions, anhydrous solvents such as DMSO or DMF are recommended to preserve the reactivity of the BCN group. While BCN is one of the more stable cyclooctynes, prolonged exposure to certain conditions, such as the presence of reducing agents like TCEP or thiols, may lead to some instability. For long-term storage, the reagent should be kept at -20°C, protected from light and moisture.

Conclusion

This compound is a powerful and versatile reagent for the bioorthogonal labeling of azide-modified biomolecules. Its high reactivity in copper-free click chemistry, enhanced solubility, and the strong biotin-streptavidin interaction make it an ideal choice for a wide array of applications in biological research and drug development. The protocols provided in this guide offer a starting point for the successful implementation of this technology in your research.

References

- 1. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 1393600-24-2 | AxisPharm [axispharm.com]

endo-BCN-PEG2-Biotin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG2-Biotin, a key reagent in modern bioconjugation and chemical biology. We will delve into its chemical properties, core applications, and detailed experimental protocols, offering a practical resource for its implementation in research and development.

Core Compound Data

This compound is a heterobifunctional linker that plays a critical role in the precise labeling and isolation of biomolecules. It incorporates three key functional components: an endo-Bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer, and a biotin moiety. This strategic design enables researchers to perform highly efficient and specific biomolecular conjugations.

The BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This allows for covalent labeling of azide-modified molecules in biological systems without the need for cytotoxic copper catalysts. The short PEG2 spacer enhances the solubility of the molecule in aqueous buffers and provides flexibility, which can reduce steric hindrance during conjugation. The terminal biotin group exhibits a high-affinity binding to streptavidin and avidin, making it an invaluable tool for the purification, detection, and immobilization of labeled biomolecules.

| Property | Value |

| CAS Number | 1393600-24-2 |

| Molecular Weight | Approximately 550.71 g/mol |

| Molecular Formula | C27H42N4O6S |

| Purity | Typically ≥95% |

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a versatile tool for a range of applications:

-

Bioorthogonal Labeling: The BCN group's reactivity with azides allows for the specific labeling of proteins, glycans, lipids, and nucleic acids that have been metabolically or enzymatically engineered to contain azide groups. This is particularly powerful for studying biological processes in living cells and organisms.

-

Affinity Purification: Once a target molecule is labeled with this compound, the biotin tag can be used for efficient isolation and enrichment using streptavidin-coated beads or surfaces. This is a common workflow in proteomics for identifying protein-protein interactions or post-translational modifications.

-

Drug Delivery Systems: The principles of bioorthogonal chemistry are increasingly being applied to the development of targeted drug delivery systems. Linkers like this compound can be used to conjugate therapeutic agents to targeting moieties, such as antibodies, for site-specific drug release.

-

Fluorescent Imaging: By using a fluorescently labeled streptavidin in conjunction with biotinylated targets, researchers can visualize the localization and dynamics of specific biomolecules within cells or tissues.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established procedures in the field and should be optimized for specific experimental contexts.

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol describes the fundamental steps for conjugating this compound to a protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction tubes

-

Shaker or rotator

Procedure:

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to create a stock solution of 10 mM.

-

Determine the molar ratio: The optimal molar excess of the BCN reagent over the azide-modified protein will need to be determined empirically. A starting point of 10- to 50-fold molar excess is recommended.

-

Reaction setup: In a reaction tube, combine the azide-modified protein solution with the calculated volume of the this compound stock solution. Ensure the final concentration of DMSO in the reaction mixture is below 10% to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle shaking or rotation. The reaction time may require optimization.

-

Removal of excess reagent: After the incubation, the unreacted this compound can be removed using methods such as dialysis, size-exclusion chromatography (e.g., using a desalting column), or tangential flow filtration, depending on the protein's properties and downstream application.

-

Verification of labeling: The success of the biotinylation can be confirmed by various methods, including a Western blot using a streptavidin-HRP conjugate or by mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.

Protocol for Affinity Purification of a Biotinylated Protein

This protocol outlines the procedure for capturing and isolating a protein that has been labeled with this compound using streptavidin-conjugated magnetic beads.

Materials:

-

Biotinylated protein sample (from the previous protocol)

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Magnetic rack

-

Reaction tubes

Procedure:

-

Prepare the streptavidin beads: Resuspend the streptavidin magnetic beads in the wash buffer. Place the tube on a magnetic rack to capture the beads and discard the supernatant. Repeat this washing step two more times.

-

Binding of the biotinylated protein: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin.

-

Washing: Place the tube on the magnetic rack to capture the beads and discard the supernatant containing unbound proteins. Wash the beads three to five times with the wash buffer to remove non-specifically bound proteins.

-

Elution: To elute the captured protein, resuspend the beads in the elution buffer. Incubate for 5-10 minutes at room temperature. Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein.

-

Neutralization: If an acidic elution buffer was used, immediately neutralize the eluate by adding a small volume of the neutralization buffer.

-

Analysis: The purified protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

This technical guide provides a foundational understanding and practical protocols for the use of this compound. For specific applications, further optimization of the described methods is encouraged to achieve the best results.

An In-depth Technical Guide to Heterobifunctional Linkers in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of heterobifunctional linkers, their classification, applications, and the technical considerations for their use in bioconjugation. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key workflows and reaction pathways.

Introduction to Heterobifunctional Linkers

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules.[1] This intrinsic asymmetry is a key advantage over homobifunctional linkers (which have two identical reactive groups), as it minimizes undesirable side reactions such as self-conjugation and polymerization.[1][2] By enabling a two-step reaction process, heterobifunctional linkers provide precise control over the bioconjugation process, which is critical in applications like the construction of antibody-drug conjugates (ADCs), the immobilization of enzymes, and the study of protein-protein interactions.[1][3]

The general structure of a heterobifunctional linker consists of two distinct reactive moieties separated by a spacer arm. The nature of the reactive groups dictates the target functional groups on the biomolecules to be conjugated, while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and steric hindrance.

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are primarily classified based on the reactivity of their functional groups. The choice of linker is dictated by the available functional groups on the biomolecules to be conjugated, such as primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).

Common Reactive Groups and Their Targets

| Reactive Group | Target Functional Group | Resulting Bond | pH Range |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 9.0 |

| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 |

| Pyridyl Disulfide | Sulfhydryl (-SH) | Disulfide (Cleavable) | ~7 |

| Iodoacetamide | Sulfhydryl (-SH) | Thioether | 7.0 - 8.5 |

| Hydrazide | Carbonyl (Aldehyde/Ketone) | Hydrazone | 4.5 - 6.0 |

| Aminooxy | Carbonyl (Aldehyde/Ketone) | Oxime | 4.5 - 6.0 |

| Aryl Azide (Photoreactive) | C-H, N-H bonds (non-specific) | Various | UV Light Activation |

| Benzophenone (Photoreactive) | C-H bonds (non-specific) | C-C | UV Light Activation |

Major Classes of Heterobifunctional Linkers

-

Amine-Reactive and Sulfhydryl-Reactive Linkers: This is the most common class of heterobifunctional linkers. They typically contain an NHS ester for reacting with primary amines (e.g., on lysine residues) and a maleimide or pyridyl disulfide group for reacting with sulfhydryls (e.g., on cysteine residues). Examples include SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its water-soluble analog, Sulfo-SMCC.

-

Amine-Reactive and Photoreactive Linkers: These linkers combine an amine-reactive group with a photoreactive group, such as an aryl azide. The amine-reactive end allows for specific attachment to a biomolecule, while the photoreactive end can be activated by UV light to form a covalent bond with a wide range of chemical groups, enabling the study of molecular interactions.

-

Carbonyl-Reactive and Sulfhydryl-Reactive Linkers: These linkers are useful for conjugating glycoproteins or molecules where carbonyl groups can be generated by oxidation of carbohydrates. They typically contain a hydrazide or aminooxy group to react with aldehydes or ketones, and a sulfhydryl-reactive group.

-

Sulfhydryl-Reactive and Photoreactive Linkers: Similar to their amine-reactive counterparts, these linkers allow for specific attachment to a sulfhydryl group, followed by light-induced non-specific crosslinking.

Quantitative Data on Common Heterobifunctional Linkers

The selection of a heterobifunctional linker is also influenced by its physical properties, such as the length of the spacer arm, its solubility, and whether it is cleavable or non-cleavable.

| Linker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? | Cleavable? |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester, Maleimide | 8.3 | No | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No |

| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester, Pyridyl disulfide | 6.8 | No | Yes (reducing agents) |

| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | NHS ester, Maleimide | 7.3 | No | No |

| N-γ-Maleimidobutyryloxysuccinimide ester | GMBS | NHS ester, Maleimide | 9.9 | No | No |

| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | NHS ester, Maleimide | 12.5 | No | No |

| Polyethylene Glycol (PEG) Linkers | PEGn | Various | Variable | Yes | Can be cleavable or non-cleavable |

Cleavable vs. Non-Cleavable Linkers

A critical consideration in the design of bioconjugates, particularly ADCs, is the choice between a cleavable and a non-cleavable linker. This choice dictates the mechanism of payload release and can significantly impact the efficacy and safety of the conjugate.

-

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or tumor microenvironment. Mechanisms of cleavage include:

-

Acid-Labile Linkers (e.g., hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.

-

Protease-Sensitive Linkers (e.g., peptide linkers like Val-Cit): Cleaved by specific proteases, such as cathepsin B, which are often overexpressed in tumor cells.

-

Reducible Linkers (e.g., disulfide bonds): Cleaved in the reducing environment of the cell, which has a higher concentration of glutathione than the bloodstream.

-

-

Non-Cleavable Linkers: These linkers release the payload only after the complete lysosomal degradation of the antibody carrier. This results in the release of the payload with an attached amino acid residue. Non-cleavable linkers generally exhibit greater stability in circulation. An example is the thioether bond formed by SMCC.

The choice between cleavable and non-cleavable linkers depends on the specific application, the nature of the payload, and the desired therapeutic window.

Experimental Protocols

General Two-Step Conjugation using SMCC (Amine-to-Sulfhydryl)

This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH) using the heterobifunctional crosslinker SMCC.

Materials:

-

Protein-NH₂ (e.g., antibody)

-

Molecule-SH (e.g., drug, peptide)

-

SMCC (or Sulfo-SMCC for a water-soluble option)

-

Organic Solvent (e.g., DMSO or DMF for SMCC)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Desalting columns

Procedure:

Step 1: Activation of Amine-Containing Protein (Protein-NH₂) with SMCC

-

Prepare the Protein-NH₂ at a concentration of 1-10 mg/mL in Conjugation Buffer.

-

Immediately before use, dissolve SMCC in DMSO or DMF. For Sulfo-SMCC, dissolve in water.

-

Add the SMCC solution to the Protein-NH₂ solution. The molar excess of SMCC to protein will depend on the protein concentration and the desired level of modification. A starting point is a 5- to 20-fold molar excess.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Remove excess, unreacted SMCC by passing the solution through a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein to Sulfhydryl-Containing Molecule (Molecule-SH)

-

Ensure the Molecule-SH is in a reduced, free sulfhydryl state. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). If using a thiol-containing reducing agent like DTT, it must be removed prior to conjugation.

-

Immediately add the Molecule-SH to the purified, maleimide-activated Protein-NH₂. A 1.1- to 5-fold molar excess of the sulfhydryl molecule over the protein is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The final conjugate can be purified from excess Molecule-SH and other reaction components by size-exclusion chromatography (SEC) or dialysis.

Characterization of the Bioconjugate

After conjugation, it is essential to characterize the final product to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR), purity, and stability. Common analytical techniques include:

-

UV/Vis Spectroscopy: To determine protein concentration and estimate the degree of labeling if the payload has a distinct absorbance.

-

Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.

-

Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the exact mass, which can be used to calculate the DAR.

-

SDS-PAGE: To visualize the conjugate and assess its purity.

Visualizations

General Workflow for Heterobifunctional Crosslinking

Caption: A general two-step workflow for bioconjugation using a heterobifunctional crosslinker.

Reaction Pathway of SMCC with an Amine and a Sulfhydryl

References

An In-Depth Technical Guide to endo-BCN-PEG2-Biotin for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of endo-BCN-PEG2-Biotin, a heterobifunctional linker at the forefront of bioconjugation and chemical biology. We will delve into its core properties, experimental applications, and provide detailed protocols for its use in labeling and purification of biomolecules.

Core Concepts: Understanding this compound

This compound is a powerful molecular tool designed for the selective labeling and subsequent detection or isolation of biomolecules. Its structure is comprised of three key functional components:

-

endo-Bicyclononyne (endo-BCN): A strained cyclic alkyne that is highly reactive towards azides. This reactivity is the basis for its use in copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The endo-isomer of BCN is noted for its high reactivity.[1]

-

Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic two-unit polyethylene glycol linker. This spacer enhances the solubility of the entire molecule in aqueous buffers, a critical feature when working with biological samples.[2][3] It also provides flexibility and reduces steric hindrance, allowing for efficient conjugation to and interaction with biomolecules.[2]

-

Biotin: A vitamin with an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the detection, immobilization, or purification of biotinylated molecules.[2]

This trifunctional design allows for a two-step process: first, the covalent labeling of an azide-modified biomolecule via the BCN group, and second, the highly specific non-covalent capture of the resulting conjugate using streptavidin-functionalized reagents.

Quantitative Data

For reproducible and optimized experimental design, understanding the quantitative parameters of this compound is crucial.

| Property | Value | Notes |

| Molecular Formula | C27H42N4O6S | |

| Molecular Weight | 550.72 g/mol | |

| Purity | > 96% | |

| CAS Number | 1393600-24-2 | |

| Second-Order Rate Constant (k2) | 0.29 M⁻¹s⁻¹ | For the reaction of endo-BCN with benzyl azide in a 1:2 mixture of CD3CN and D2O. This value indicates a rapid reaction rate suitable for biological applications. |

| Solubility | Soluble in DMSO and DMF | While specific mg/mL values are not readily published, the PEG2 spacer significantly enhances aqueous solubility compared to non-PEGylated BCN derivatives. For experimental use, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then dilute it into the aqueous reaction buffer. |

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol outlines the general steps for the biotinylation of a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

-

Initiate the Labeling Reaction: Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a good starting point, though the optimal ratio should be determined empirically. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary depending on the protein and the desired degree of labeling.

-

Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Verification of Labeling (Optional): The success of biotinylation can be confirmed by a variety of methods, including a Western blot using streptavidin-HRP, or by mass spectrometry, which will show a mass shift corresponding to the addition of the this compound moiety.

Protocol for Streptavidin-Based Pull-Down of Biotinylated Proteins

This protocol describes the enrichment of proteins biotinylated with this compound from a complex mixture, such as a cell lysate.

Materials:

-

Cell lysate containing the biotinylated protein of interest

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer for Western blot analysis, or a solution of high concentration free biotin for native elution)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Prepare the Streptavidin Resin: Wash the streptavidin beads or resin with lysis buffer to remove any storage solution and to equilibrate the resin.

-

Binding: Add the cell lysate containing the biotinylated protein to the equilibrated streptavidin resin.

-

Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin.

-

Washing: Pellet the beads/resin using a magnetic rack or centrifugation and discard the supernatant. Wash the beads/resin multiple times (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove the supernatant. Add elution buffer to the beads/resin to release the bound proteins.

-

For analysis by SDS-PAGE and Western blotting, add 1x SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

-

For recovery of the native protein, incubate with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete for the binding sites on streptavidin.

-

-

Analysis: Collect the eluted proteins for downstream analysis, such as Western blotting or mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and a conceptual signaling pathway where this compound can be applied.

References

A Comprehensive Technical Guide to the Theoretical Yield of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of biomolecules in complex biological environments with high specificity and efficiency.[1] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it an invaluable tool for in vivo imaging, drug delivery, and the development of novel bioconjugates.[2] This technical guide provides an in-depth analysis of the theoretical and practical aspects influencing the yield of SPAAC reactions, complete with experimental protocols and quantitative data to aid researchers in optimizing their experimental designs.

The driving force behind the SPAAC reaction is the high ring strain of cyclooctyne derivatives, which readily react with azides to form a stable triazole linkage.[1] The reaction is characterized by its high selectivity, proceeding efficiently in aqueous buffers at physiological pH and ambient temperatures, even in the presence of a multitude of other functional groups found in biological systems.[1][2]

Factors Influencing SPAAC Reaction Yield and Rate

The efficiency and yield of SPAAC reactions are governed by a confluence of factors, primarily the intrinsic reactivity of the cyclooctyne and azide partners, as well as the experimental conditions.

Reactant Structure and Reactivity

The structure of the cyclooctyne is the most critical determinant of the SPAAC reaction rate. Increased ring strain generally leads to faster reaction kinetics. A variety of cyclooctyne derivatives have been developed, each with distinct reactivity profiles, stability, and solubility.

-

Dibenzocyclooctynes (DBCO or ADIBO): Known for their high reactivity, making them suitable for applications requiring rapid conjugation.

-

Bicyclo[6.1.0]nonyne (BCN): Offers a good balance of reactivity and stability.

-

Difluorinated Cyclooctynes (DIFO): Exhibit good biocompatibility and are often used in live-cell imaging.

-

Biarylazacyclooctynone (BARAC): A highly reactive cyclooctyne suitable for sensitive biological applications.

The electronic properties of the azide also play a role. Electron-donating groups on the azide can increase the rate of reaction with the cyclooctyne.

Experimental Conditions

Beyond the choice of reactants, the reaction environment significantly impacts the yield and kinetics:

-

Solvent: While SPAAC can be performed in a variety of organic solvents like DMSO and DMF, for biological applications, aqueous buffers such as Phosphate-Buffered Saline (PBS) and HEPES are common. The choice of buffer can influence reaction rates, with HEPES sometimes providing faster kinetics than PBS.

-

pH: The reaction is generally tolerant of a wide pH range (typically 4-10).

-

Temperature: Increasing the temperature generally accelerates the reaction rate. However, for bioconjugation, reactions are often carried out at ambient temperature (e.g., 25°C) or physiological temperature (37°C) to maintain the integrity of the biomolecules.

-

Concentration of Reactants: Higher concentrations of the azide and cyclooctyne will lead to faster reaction rates. In practice, a slight molar excess (typically 1.1 to 5-fold) of one reactant is often used to drive the reaction to completion.

Quantitative Data on SPAAC Reaction Efficiency

The efficiency of SPAAC reactions is typically quantified by the second-order rate constant (k₂), which provides a direct measure of the reaction speed. The following tables summarize key quantitative data for common cyclooctynes and reaction conditions.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | |

| ADIBO | Benzyl Azide | ~1.0 | |

| DIFO | Benzyl Azide | 0.2 - 0.8 | |

| BARAC | Benzyl Azide | > 1.0 |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

| Parameter | Typical Value/Range | Reference(s) |

| Typical Yield | 80 - 99% ("Quantitative") | |

| Typical Reaction Time | 30 minutes - 24 hours | |

| Optimal Temperature | 4 - 37 °C | |

| pH Range | 4 - 10 |

Detailed Experimental Protocols

This section provides generalized protocols for common applications of SPAAC reactions. Optimization of specific parameters such as reactant concentrations, incubation times, and purification methods may be required for individual experimental systems.

Protocol 1: General Bioconjugation of an Azide-Modified Protein with a DBCO-Functionalized Molecule

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized molecule (e.g., fluorescent dye, biotin)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).

-

Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

-

-

SPAAC Reaction:

-

Add the desired molar excess of the DBCO-functionalized molecule stock solution to the protein solution. A 2-4 fold molar excess is a common starting point.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to avoid denaturation of the protein.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times as short as 1-2 hours at room temperature may be sufficient depending on the reactants.

-

-

Monitoring the Reaction (Optional):

-

The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift for the conjugated protein) or mass spectrometry (detecting the increased molecular weight of the conjugate).

-

-

Purification:

-

Remove unreacted DBCO reagent and byproducts using a suitable method such as size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against an appropriate buffer.

-

-

Characterization:

-

Confirm the successful conjugation and characterize the final product using techniques like SDS-PAGE, mass spectrometry, or HPLC.

-

Protocol 2: Metabolic Labeling of Cellular Glycoproteins and Fluorescence Imaging

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Imaging medium

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24 to 72 hours to allow for metabolic incorporation of the azido-sugar into glycoproteins.

-

-

SPAAC Labeling:

-

Wash the cells with PBS to remove unincorporated Ac₄ManNAz.

-

Incubate the cells with the DBCO-conjugated fluorophore (e.g., 10 µM) in culture medium for 30-60 minutes at 37°C.

-

-

Imaging:

-

Wash the cells three times with PBS to remove the unreacted DBCO-fluorophore.

-

Replace the medium with a suitable imaging medium.

-

Visualize the fluorescently labeled glycoproteins using a fluorescence microscope.

-

Visualizations of SPAAC Workflows

The following diagrams, generated using Graphviz, illustrate common experimental workflows that utilize SPAAC reactions.

Caption: General workflow for protein bioconjugation using SPAAC.

Caption: Workflow for metabolic labeling and imaging of glycoproteins.

Caption: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC.

Conclusion

The Strain-Promoted Azide-Alkyne Cycloaddition reaction is a robust and versatile tool for chemical biology and drug development, consistently delivering high yields of desired bioconjugates under mild, biocompatible conditions. The success of a SPAAC reaction hinges on the careful selection of reactants with optimal reactivity and the fine-tuning of experimental parameters. By understanding the factors that influence reaction kinetics and yields, and by following well-defined experimental protocols, researchers can effectively harness the power of SPAAC for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics.

References

The Rise of BCN: A Technical Guide to a Bioorthogonal Chemistry Powerhouse

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the advent of bioorthogonal chemistry has been a watershed moment, enabling the precise and efficient labeling of biomolecules in their native environments. Among the key players in this chemical biology revolution are bicyclo[6.1.0]nonyne (BCN) reagents. Their unique strained alkyne structure facilitates rapid and specific reactions with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This technical guide provides an in-depth exploration of the discovery, development, and application of BCN reagents, offering researchers a comprehensive resource for harnessing their potential in drug development and beyond.

A Historical Perspective: The Quest for a Copper-Free Click Reaction

The development of BCN reagents was born out of the need for a biocompatible alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While revolutionary, the cytotoxicity of copper limited the application of CuAAC in living systems. This spurred the development of strain-promoted cycloadditions, where the high ring strain of a cyclooctyne drives the reaction with an azide without the need for a metal catalyst. BCN emerged as a highly promising scaffold due to its significant ring strain, leading to favorable reaction kinetics, coupled with its relative stability and synthetic accessibility.[1] The pioneering work in bioorthogonal chemistry, notably by Carolyn Bertozzi and her colleagues, laid the foundation for the development and widespread adoption of reagents like BCN.[2][3]

Quantitative Data on BCN Reagents

The efficacy of BCN reagents in bioconjugation is underpinned by their favorable reaction kinetics and stability. The following tables summarize key quantitative data for BCN and its reactions.

| BCN Diastereomer | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Notes |

| endo-BCN | 0.29 | Slightly more reactive than the exo diastereomer.[4] |

| exo-BCN | 0.19 | Synthesis of BCN typically yields an approximate 5:3 ratio of exo to endo diastereomers. |

Table 1: Reactivity of BCN Diastereomers in SPAAC. The data highlights the comparable, yet distinct, reactivity of the two common diastereomers of BCN.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Azides (M⁻¹s⁻¹) | Key Characteristics |

| BCN | 0.14 - 0.75 (with aromatic azides) | Good balance of reactivity and stability; smaller and more hydrophilic than DBCO. |

| DBCO (Dibenzocyclooctyne) | ~2.3 (with aromatic azides) | Generally faster reaction kinetics than BCN. |

| DIFO (Difluorinated Cyclooctyne) | ~0.076 | Slower kinetics compared to BCN and DBCO. |

Table 2: Comparative Kinetics of Common Cyclooctynes in SPAAC. This table provides a comparative overview of the reaction rates of BCN against other widely used cyclooctynes.

| Linkage Type | Stability in Biological Media | Application Notes |

| Amide Linkage (e.g., from BCN-acid) | High stability | Recommended for applications requiring long-term stability of the conjugate. |

| Carbamate Linkage (e.g., from BCN-alcohol) | Prone to hydrolysis | May be less suitable for applications requiring prolonged incubation but could be advantageous in prodrug design. |

Table 3: Stability of BCN Linkages. The choice of linkage chemistry for attaching BCN to a molecule of interest significantly impacts the stability of the final conjugate.

Key Experimental Protocols

Harnessing the power of BCN reagents requires robust and reproducible experimental procedures. The following sections provide detailed methodologies for the synthesis of a key BCN intermediate and its application in protein labeling.

Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid (anti-BCN-COOH)

This protocol outlines a three-step synthesis of anti-BCN-COOH, a versatile precursor for various BCN reagents, with a reported overall yield of 32% starting from 1,5-cyclooctadiene.

Materials:

-

1,5-Cyclooctadiene

-

Chloroform

-

Elemental Bromine

-

Dry Tetrahydrofuran (THF)

-

Potassium tert-butoxide in THF

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Sodium thiosulfate

Procedure:

-

Bromination of anti-bicyclo[6.1.0]nonene carboxylic acid:

-

Dissolve anti-bicyclo[6.1.0]nonene carboxylic acid (1 equivalent) in chloroform and cool to 0°C.

-

Slowly add a solution of elemental bromine (1 equivalent) in chloroform dropwise over 30 minutes.

-

Stir the reaction for an additional 15 minutes.

-

Quench the reaction by adding 1 M sodium thiosulfate.

-

Separate the organic phase, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the dibromo derivative.

-

-

Synthesis of anti-BCN-COOH from the dibromo derivative:

-

Dissolve the dibromo derivative (1 equivalent) in dry THF.

-

Add this solution to a solution of potassium tert-butoxide in THF (4.8 equivalents).

-

Stir the mixture overnight at room temperature.

-

Evaporate the solvent and dissolve the resulting solid in diethyl ether.

-

Acidify the aqueous phase with 1 M HCl and extract with diethyl ether.

-

Combine the organic phases, dry over MgSO₄, and evaporate to yield crude anti-BCN-COOH.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel.

-

Protein Labeling with BCN-NHS Ester

This protocol describes a general procedure for labeling a protein with a BCN-N-hydroxysuccinimide (NHS) ester, a common method for introducing the BCN moiety onto proteins for subsequent SPAAC reactions.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

BCN-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Solution (1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

-